N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

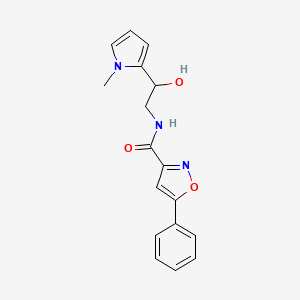

This compound features a 5-phenylisoxazole core substituted at position 3 with a carboxamide group. The carboxamide side chain includes a 2-hydroxyethyl moiety bearing a 1-methyl-1H-pyrrole ring. The isoxazole ring (1,2-oxazole) is a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-20-9-5-8-14(20)15(21)11-18-17(22)13-10-16(23-19-13)12-6-3-2-4-7-12/h2-10,15,21H,11H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKITQIPSHARIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyrrole moiety and the carboxamide group. Common reagents used in these reactions include hydroxylamine, acetic anhydride, and various catalysts to facilitate the formation of the isoxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The presence of functional groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, leading to derivatives with altered chemical properties.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide ()

Structural Differences :

- Core Heterocycle : The user’s compound contains an isoxazole (1,2-oxazole), whereas the analog from features a 1,3-oxazole ring. The positional shift of nitrogen and oxygen alters electronic properties and bioavailability.

- Substituents :

- At position 5, the user’s compound has a phenyl group, while the analog in has a 2-chloropyridin-3-yl group. Chlorine and pyridine may enhance electron-withdrawing effects and metal coordination capacity.

- The carboxamide side chain in the user’s compound includes a hydroxyethyl-pyrrole group, compared to a simpler ethyl group in ’s compound.

Functional Implications :

- The hydroxyethyl-pyrrole group in the user’s compound may improve solubility via hydrogen bonding, whereas the ethyl group in ’s analog likely reduces polarity.

- The chloropyridine substituent in ’s compound could enhance binding to targets with hydrophobic pockets or metal ions, unlike the phenyl group in the user’s compound, which favors π-π interactions .

Table 1: Structural and Functional Comparison

| Compound | Core Heterocycle | Position 5 Substituent | Carboxamide Side Chain | Key Properties |

|---|---|---|---|---|

| User’s Compound | Isoxazole (1,2) | Phenyl | Hydroxyethyl-pyrrole | Enhanced H-bonding, moderate steric bulk |

| 2-(2-Chloropyridin-3-yl)-N-ethyl-... | 1,3-Oxazole | 2-Chloropyridin-3-yl | Ethyl | Electron-withdrawing, metal coordination potential |

Comparison with 2-Oxoindoline Derivatives ()

Structural Differences :

Functional Implications :

- 2-Oxoindoline derivatives (e.g., compound 15) are often investigated for anticancer activity due to their ability to intercalate DNA or inhibit kinases.

- The hydroxyethyl-pyrrole substituent in the user’s compound introduces a secondary heterocycle, which could modulate pharmacokinetics (e.g., metabolic stability) compared to the simpler acetamide groups in ’s compounds .

Table 2: Core Structure and Bioactivity Potential

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological or physicochemical data for the user’s compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

- Key Inferences :

- The hydroxyethyl-pyrrole group may confer higher solubility than ethyl or arylacetamide side chains.

- The isoxazole core’s electronic profile differs from 1,3-oxazole and indoline systems, suggesting unique reactivity and target interactions.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrrole moiety, which is known for its diverse biological activities, and an isoxazole ring that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition can lead to reduced inflammatory responses in various models .

- Antiviral Activity : Preliminary studies indicate that the compound exhibits antiviral properties, particularly against viruses such as Hepatitis C. The mechanism involves the suppression of viral replication through interference with specific viral enzymes .

- Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. This effect has been observed in various cancer cell lines .

Efficacy Against Viral Infections

The compound has demonstrated significant antiviral activity with varying potency against different viruses. The following table summarizes the effective concentrations (EC50) and selectivity indices for some viral targets:

| Virus Type | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Hepatitis C Virus | 6.7 | 35.46 |

| Respiratory Syncytial Virus (RSV) | 5–28 | Not specified |

| Influenza Virus | 9.19 | Not specified |

These findings indicate that the compound can effectively inhibit viral replication at micromolar concentrations, suggesting its potential as an antiviral agent.

Anticancer Activity

In vitro studies have reported the following IC50 values for cancer cell lines treated with the compound:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Hepatitis C Treatment : A study involving patients with chronic Hepatitis C showed promising results when administered this compound alongside standard antiviral therapies, leading to improved viral load reduction and enhanced patient outcomes .

- Cancer Therapy : Clinical trials have been initiated to evaluate the safety and efficacy of the compound in combination with chemotherapeutic agents in patients with advanced cancer, focusing on its ability to enhance treatment responses while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide?

- The synthesis of structurally similar heterocyclic carboxamides typically involves multi-step reactions, starting with the preparation of key intermediates (e.g., isoxazole and pyrrole derivatives) followed by coupling under controlled conditions. Critical parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., DCC for amide bond formation). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

- Characterization requires HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional group integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR resolves proton environments (e.g., hydroxyethyl and pyrrole substituents), while ¹³C NMR identifies carbonyl and aromatic carbons. 2D NMR (COSY, HSQC) clarifies complex spin systems .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection monitors purity and identifies byproducts.

- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

- Begin with in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinases, GPCRs). Use fluorescence-based or colorimetric assays (e.g., ELISA) to measure IC₅₀ values.

- Cell viability assays (MTT or resazurin) evaluate cytotoxicity in cancer cell lines. Compare results against structurally related compounds to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound’s synthesis?

- Quantum Chemical Calculations (DFT): Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent effects, catalyst selection) .

- Machine Learning (ML): Train models on reaction databases to predict optimal solvents, temperatures, and yields. Platforms like ICReDD integrate computational and experimental data to streamline reaction discovery .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Dose-Response Curves: Validate activity across multiple cell lines or enzyme isoforms to rule out model-specific artifacts.

- Metabolic Stability Studies: Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation.

- Statistical Experimental Design: Apply factorial design (e.g., Box-Behnken) to isolate variables (e.g., pH, incubation time) contributing to variability .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation or Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanoparticle Encapsulation: Use liposomes or polymeric nanoparticles to improve circulation time.

- LogP Optimization: Adjust lipophilicity via substituent modification (e.g., replacing phenyl with pyridyl) to balance membrane permeability and solubility .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to putative targets (e.g., kinases).

- X-ray Crystallography: Co-crystallize the compound with target proteins to resolve binding modes.

- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. knockout cell lines .

Methodological Considerations

- Experimental Reproducibility: Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) and validate results across independent labs.

- Data Validation: Use orthogonal assays (e.g., SPR + cellular thermal shift assays) to confirm target engagement .

- Ethical Compliance: Adhere to institutional guidelines for chemical safety and biological use (e.g., IBC protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.